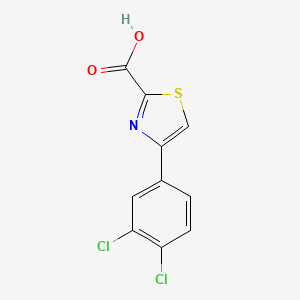![molecular formula C14H27BO B1356378 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane CAS No. 89999-87-1](/img/structure/B1356378.png)
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[331]nonane is a boron-containing bicyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane typically involves the reaction of a boron-containing precursor with a suitable alkylating agent. One common method involves the use of boron trihalides and an appropriate alcohol under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for constructing complex molecules .
Biology
The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment. BNCT relies on the accumulation of boron-containing compounds in cancer cells, which are then targeted with neutron radiation to destroy the cells .
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with various drugs can enhance the delivery and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can improve the mechanical and thermal properties of the resulting materials .
Mecanismo De Acción
The mechanism by which 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, for example, the boron atom captures neutrons, leading to the release of high-energy particles that destroy cancer cells . The compound’s ability to form stable complexes with other molecules also plays a crucial role in its applications in drug delivery and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares the bicyclic structure but lacks the boron atom, resulting in different chemical properties.
2-Azabicyclo[3.3.1]nonane: This nitrogen-containing analog exhibits different reactivity and applications due to the presence of nitrogen instead of boron.
Uniqueness
The presence of the boron atom in 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane imparts unique chemical properties, such as the ability to participate in BNCT and form stable complexes with various molecules. These properties distinguish it from other bicyclic compounds and make it valuable in diverse scientific and industrial applications .
Propiedades
IUPAC Name |
9-(2,3-dimethylbutan-2-yloxy)-9-borabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12/h11-13H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHTBKTNQDICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OC(C)(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524331 |
Source


|
| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89999-87-1 |
Source


|
| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

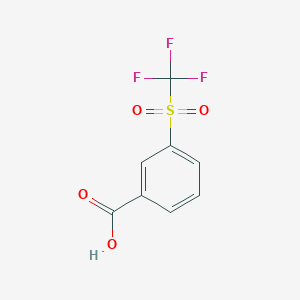
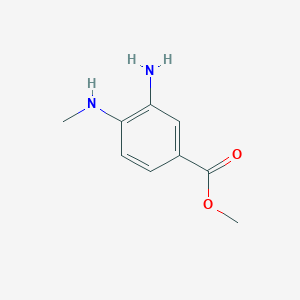
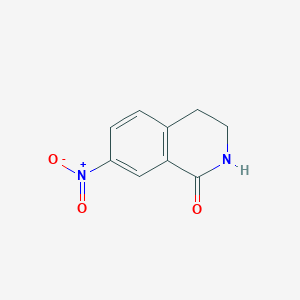
![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)
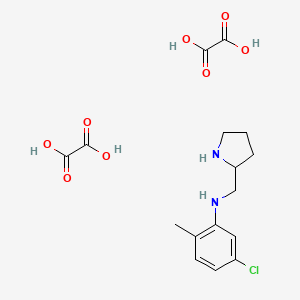

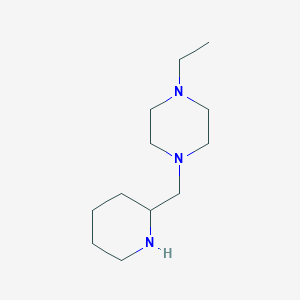
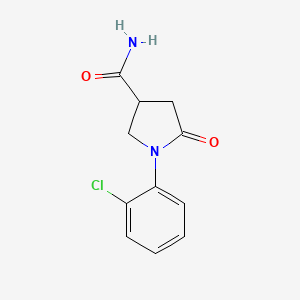
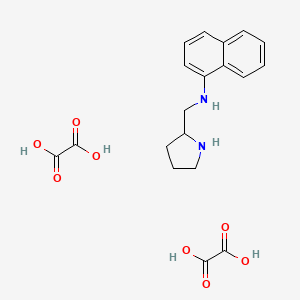
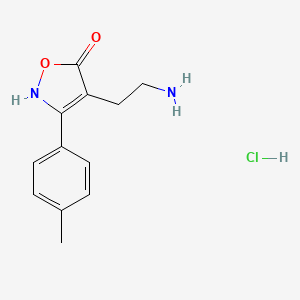
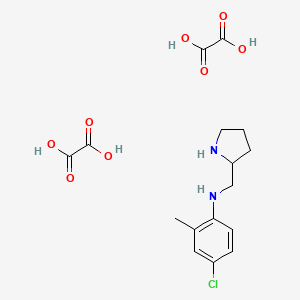
![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)
